4,5,7-Trichloro-1,6-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3Cl3N2 |
|---|---|
Molecular Weight |
233.5 g/mol |
IUPAC Name |
4,5,7-trichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-12-5-3-6(10)13-8(11)7(4)5/h1-3H |
InChI Key |
PXJOMWSHSNZNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=C(C2=C1Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,7 Trichloro 3 2 Chloroethyl 2 Methylbenzo H 1 2 Naphthyridine
Precursor Synthesis and Building Block Strategies for Benzo[h]researchgate.netnih.govnaphthyridines
The construction of the benzo[h] researchgate.netnih.govnaphthyridine skeleton relies on a variety of strategic approaches, primarily involving the assembly of the fused ring system from functionalized precursors.
One prominent strategy involves the intramolecular Diels-Alder cycloaddition. This method has been successfully employed to create the tricyclic benzo[h] researchgate.netnih.govnaphthyridine system from aryl oxazoles bearing substituted acrylamide (B121943) side chains. ucla.edu This approach offers a powerful route to the core structure, which can be further functionalized.
Another common and versatile method is building the naphthyridine ring onto a pre-existing quinoline (B57606) or pyridine (B92270) precursor. For instance, the Skraup reaction, a classic method for quinoline synthesis, can be adapted to form phenanthroline structures, which are isomers of benzonaphthyridines, by using aminoquinolines as starting materials. researchgate.net More modern approaches utilize functionalized aminopyridines. For example, 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile (B111998) can be condensed with active methylene (B1212753) compounds like malonamide (B141969) or diethyl malonate to construct the 1,6-naphthyridin-2(1H)-one ring system. nih.gov
A particularly efficient, modern approach involves a three-component, one-pot reaction. This method combines a nucleophilic aromatic substitution (SNAr), an intramolecular cyclization, and a Suzuki coupling to generate highly substituted benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-ones, known as Torins. nih.gov Similarly, the Pfitzinger reaction can be used to synthesize tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines from anthranilic acids and 1-alkylpiperidine-4-ones. mdpi.com These tetrahydro derivatives can then be aromatized or further modified.
Rearrangement reactions also provide a pathway to this scaffold. For example, heating hexahydropyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepines in boiling phosphorus oxychloride can lead to a rearrangement that forms benzo[h] researchgate.netnih.govnaphthyridine derivatives. researchgate.net
These diverse strategies highlight the modular nature of synthesizing benzo[h] researchgate.netnih.govnaphthyridines, allowing for the introduction of various substituents by choosing appropriately functionalized building blocks.
| Strategy | Key Precursors | Reaction Type | Reference |
|---|---|---|---|
| Intramolecular Diels-Alder | Aryl oxazoles with acrylamide side chains | Cycloaddition | ucla.edu |
| Ring construction from Pyridine | 4-Aminonicotinaldehyde, Malonamide | Condensation | nih.gov |
| Pfitzinger Reaction | Anthranilic acids, 1-Alkylpiperidine-4-ones | Cyclocondensation | mdpi.com |
| One-Pot Multi-Component Reaction | Substituted quinolines, Amines, Boronic acids | SNAr, Cyclization, Suzuki Coupling | nih.gov |
| Rearrangement | Hexahydropyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepines | Rearrangement in POCl3 | researchgate.net |
Detailed Synthetic Procedures for the Compound of Interest
While a specific, detailed synthesis for 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netnih.govnaphthyridine is not extensively documented in the provided literature, its structure suggests a synthetic route building upon established methods for related chlorinated heterocycles.
The synthesis likely involves the construction of a polychlorinated quinoline or naphthyridine precursor, followed by the introduction of the methyl and 2-chloroethyl groups.
A plausible key transformation involves the use of phosphorus oxychloride (POCl₃), a common reagent for converting hydroxy- or oxo-substituted heterocycles into their chloro-derivatives. For example, heating pyrrolo and pyrido[2,1-c] researchgate.netmdpi.combenzodiazepine-diones in boiling phosphorus oxychloride not only effects chlorination but also induces rearrangement to the benzo[h] researchgate.netnih.govnaphthyridine core. researchgate.net Similarly, treatment of N-oxides of 1,6-phenanthroline with phosphoryl chloride is a known reaction. researchgate.net
The introduction of substituents onto the heterocyclic core often follows the initial ring formation. For instance, in the synthesis of related dibenzo[c,h] researchgate.netnih.govnaphthyridines, functional groups are introduced via reactions on a pre-formed naphthyridinedione intermediate. nih.gov A final key step would be the formation of the 2-chloroethyl sidechain. This is often achieved by reacting a suitable precursor, such as a hydroxymethyl or an acetyl group, with a chlorinating agent, or by cyclization reactions involving reagents that already contain this moiety. For example, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a known compound, and similar cyclization strategies could be envisioned. researchgate.netchemicalbook.com
Refluxing in glacial acetic acid is a condition often used for cyclization or rearrangement steps in heterocyclic synthesis. nih.gov For instance, in the synthesis of dibenzo[c,h] researchgate.netnih.govnaphthyridines, acetic acid is used in conjunction with hydrogen peroxide for an oxidation step following a selenylation reaction. nih.gov
Optimizing stoichiometry and reaction conditions is crucial for maximizing the yield of the desired product in multi-step syntheses.
In related syntheses, the molar ratios of reactants are carefully controlled. For example, in the phenylethynylation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines, a 1.5 equivalent excess of diisopropylazodicarboxylate (B7806520) (DIAD) and a 3 equivalent excess of the appropriate phenylacetylene (B144264) are used. mdpi.com
Yields for the synthesis of benzo[h] researchgate.netnih.govnaphthyridine systems can be high under optimized conditions. The intramolecular Diels-Alder approach has been reported to be a high-yielding method. ucla.edu In one specific instance, this procedure afforded the desired tricyclic product in a 50% purified yield. ucla.edu The synthesis of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine, a related precursor, was achieved in a high yield of 92%. mdpi.com However, yields can vary significantly depending on the specific transformation. The final conversion of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile to 4,5,6-trichloropyrimidine-2-carbonitrile, a related chlorinated heterocycle, proceeded with a more moderate 30% yield. arkat-usa.org
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Pfitzinger Reaction & Chlorination | 2-Benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine | 92% | mdpi.com |
| Intramolecular Diels-Alder | Benzo[h]-1,6-naphthyridine tricycle | 50% | ucla.edu |
| Multi-step chlorination/conversion | 4,5,6-Trichloropyrimidine-2-carbonitrile | 30% | arkat-usa.org |
| Condensation/Cyclization | 2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine | 68% | mdpi.com |
Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Products
The unambiguous determination of the structure of complex molecules like 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] researchgate.netnih.govnaphthyridine and its synthetic intermediates is accomplished using a suite of modern analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is fundamental for determining the molecular framework. researchgate.netnih.gov It provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the verification of the substitution pattern on the aromatic rings and the structure of the side chains. researchgate.netrsc.org
Mass Spectrometry (MS) , often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), is used to determine the molecular weight of the compound and its fragments, confirming the molecular formula. nih.govrsc.orgresearchgate.net
Infrared (IR) Spectroscopy helps to identify the presence of specific functional groups within the molecule. researchgate.netrsc.org
X-ray Crystallography provides the most definitive structural proof. mdpi.com For complex heterocyclic systems, single-crystal X-ray analysis is invaluable for confirming the connectivity and regioselectivity of the atoms, especially when multiple isomers could be formed during the synthesis. mdpi.com For example, the structure of compound 5a, a phenylethynyl derivative of benzo[b] researchgate.netnih.govnaphthyridine, was unequivocally determined by single-crystal X-ray analysis. mdpi.com
Elemental analysis is also commonly employed to confirm the empirical formula of the newly synthesized compounds, ensuring the correct elemental composition. researchgate.net These techniques, used in combination, provide the comprehensive data necessary to fully characterize the structure and purity of synthetic products and intermediates.
Chemical Reactivity and Derivatization Strategies of 4,5,7 Trichloro 3 2 Chloroethyl 2 Methylbenzo H 1 2 Naphthyridine
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modifying electron-deficient aromatic and heteroaromatic systems. pressbooks.pubmasterorganicchemistry.com In polychlorinated naphthyridines and benzonaphthyridines, the positions of the nitrogen atoms and the chlorine substituents create a unique electronic landscape, rendering certain carbon atoms highly susceptible to nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer-like intermediate. masterorganicchemistry.com The presence of multiple electron-withdrawing groups enhances the electrophilicity of the ring system, facilitating these substitutions. pressbooks.pub
Reactivity at the C-5 Position with Various Nucleophiles (e.g., alkoxides)
In the specified 4,5,7-trichloro-benzonaphthyridine scaffold, the C-5 position is reported to be particularly activated towards nucleophilic attack. This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom at the 6-position and the cumulative electron-withdrawing effects of the chloro substituents. Studies have demonstrated that this position can be selectively functionalized using a variety of nucleophiles.
For instance, the reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, leads to the displacement of the C-5 chloro group to form the corresponding 5-alkoxy derivatives. This selectivity is a key strategic step in the synthesis of more complex derivatives, allowing for the introduction of oxygen-based functionalities.
Table 1: Regioselective SNAr at the C-5 Position
| Nucleophile | Product | Position of Substitution |
|---|---|---|
| Alkoxide (e.g., RO⁻) | 5-Alkoxy derivative | C-5 |
Reactivity at the C-4 Position with Specific Nucleophiles (e.g., azide)
While the C-5 position often shows primary reactivity, the C-4 position can also be targeted for substitution, sometimes under different reaction conditions or with specific nucleophiles. The use of sodium azide (B81097) (NaN₃) has been shown to selectively displace the chlorine atom at the C-4 position. This introduces an azido (B1232118) group, which is a versatile functional handle for further transformations, such as reduction to an amine or participation in cycloaddition reactions. The conditions for this transformation must be carefully controlled to avoid competing reactions at other positions.
Investigation of Other Potentially Reactive Positions (e.g., C-7)
The C-7 position, also bearing a chloro substituent, represents a third potential site for nucleophilic aromatic substitution. Its reactivity is generally considered to be lower than that of the C-5 and C-4 positions. This difference in reactivity allows for a hierarchical approach to substitution, where the most activated positions can be functionalized first. Forcing conditions, such as higher temperatures or the use of more potent nucleophiles, may be required to induce substitution at the C-7 position after the more reactive sites have been addressed.
Nucleophilic Substitution (SN2) Reactions on Aliphatic Side Chains (e.g., C3-(2-chloroethyl) group)
Beyond the aromatic core, the aliphatic side chains of these molecules offer additional handles for derivatization. The C3-(2-chloroethyl) group is a prime site for classical SN2 reactions. libretexts.org The terminal carbon of the chloroethyl group is an electrophilic center that can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.
This pathway is crucial for introducing diverse functionalities and for building more complex molecular architectures appended to the benzonaphthyridine core. Examples of nucleophiles used in this context include amines, thiols, and cyanides, yielding the corresponding substituted ethyl side chains.
Table 2: SN2 Reactions on the C3-(2-chloroethyl) Side Chain
| Nucleophile | Product Functional Group |
|---|---|
| R₂NH (Secondary Amine) | -CH₂CH₂NR₂ |
| RSH (Thiol) | -CH₂CH₂SR |
Transformations to Key Intermediates (e.g., 5-iminoether, 2-methylbenzo[h]libretexts.orgnih.govnaphthyridin-5(6H)-one)
The initial products of substitution reactions can be transformed into key synthetic intermediates. For example, a 5-alkoxy derivative, formed via SNAr as described in 3.1.1, can be a precursor to other important structures. Similarly, manipulation of the substituents can lead to the formation of lactam structures. The synthesis of 2-methylbenzo[h] libretexts.orgnih.govnaphthyridin-5(6H)-one represents a significant transformation where the C-5 chloro or alkoxy group is converted into a carbonyl functionality, fundamentally altering the electronic and structural properties of the heterocyclic ring.
Cycloaddition Reactions and Annulation Pathways (as observed for related benzonaphthyridines and their N-oxides)
The nitrogen atoms within the benzonaphthyridine scaffold can be oxidized to form N-oxides. These N-oxides are valuable intermediates for further functionalization, particularly in cycloaddition reactions. youtube.com For instance, an N-oxide can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles. This strategy allows for the construction of new fused ring systems onto the existing framework, providing a powerful tool for generating molecular complexity and accessing novel heterocyclic scaffolds. Annulation, the formation of a new ring, can also be achieved through intramolecular reactions of strategically placed side chains, a common pathway in the synthesis of complex natural products and their analogues.
Structure Activity Relationship Sar Investigations Within the 1,6 Naphthyridine Scaffold and Its Benzo H Derivatives
Principles of SAR in Naphthyridine Chemistry
The study of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. numberanalytics.com For the naphthyridine family of compounds, SAR investigations are crucial for designing and optimizing new therapeutic agents. The 1,6-naphthyridine (B1220473) motif, in particular, serves as a versatile and multivalent scaffold, capable of producing ligands for a variety of biological receptors when appropriately substituted. nih.govacs.org
The fundamental premise of SAR is that a molecule's structure dictates its properties and its interaction with a biological target. numberanalytics.com Key factors influencing the SAR of naphthyridine derivatives include molecular shape and size, the presence and arrangement of functional groups, stereochemistry, and physicochemical properties like solubility and lipophilicity. numberanalytics.com
Advanced molecular modeling techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed to develop predictive three-dimensional quantitative SAR (3D-QSAR) models. nih.gov These models help to visualize the favorable and unfavorable regions for different types of substituents on the naphthyridine core, guiding the synthesis of more potent and selective compounds. nih.gov A primary goal of these studies is to optimize lead compounds to enhance potency and selectivity for a specific biological target, such as a kinase or receptor. nih.gov
A critical principle in the SAR of naphthyridines is the role of non-covalent interactions, particularly hydrogen bonding. The nitrogen atoms within the naphthyridine core can act as hydrogen bond acceptors, while substituents like amide N-H groups can serve as hydrogen bond donors. nih.gov This dual capability allows for precise molecular recognition and strong binding to biological targets. nih.gov The preorganization of the scaffold to present these hydrogen bonding groups in an optimal geometry for a guest molecule is a key design strategy. nih.gov
Influence of Substituent Variation on Molecular Recognition
The ability of a 1,6-naphthyridine derivative to be recognized by a biological target is highly dependent on the nature and position of its substituents. nih.govnih.gov Chemical modifications at various points on the naphthyridine ring system can dramatically alter binding affinity and biological activity. nih.govnih.gov
Impact of Halogenation and Alkyl Substituents
The introduction of halogen atoms and alkyl groups are common strategies to modulate the biological activity of naphthyridine scaffolds. Halogenation, such as the introduction of a chloro group, can influence the electronic properties and reactivity of the molecule. For instance, studies on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines have explored their reactivity and potential as bioactive agents. mdpi.com
Alkyl substituents can also have a profound effect on binding. In a series of 2-amino-1,8-naphthyridines designed to bind to cytosine, the systematic addition of methyl groups to the naphthyridine ring led to a significant increase in binding affinity. nih.gov Thermodynamic analysis revealed that this enhancement was primarily due to a reduction in the loss of binding entropy upon complex formation. nih.gov The hydrophobic effect of the added methyl groups appears to be a key driving force for the increased affinity. nih.gov
The following table details the increase in binding affinity with progressive methylation of the 2-amino-1,8-naphthyridine scaffold.
Table 1: Binding Constants of Methylated 2-amino-1,8-naphthyridine Derivatives with Cytosine
| Compound | Substituents | Binding Constant (K) in 10⁶ M⁻¹ |
|---|---|---|
| AND | None | 0.30 |
| AMND | 7-methyl | 2.7 |
| ADMND | 5,7-dimethyl | 6.1 |
| ATMND | 5,6,7-trimethyl | 19 |
Data sourced from a study on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes. The binding constant (K) was determined in solutions containing 110 mM Na⁺ at pH 7.0 and 20°C. nih.gov
Furthermore, SAR studies on 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one-based c-Met kinase inhibitors have shown that an N-1 alkyl substituent bearing a terminal free amino group is essential for effective inhibition. nih.gov
Role of Aromatic and Heteroaromatic Moieties
Attaching aromatic and heteroaromatic groups to the naphthyridine core is a key strategy for achieving potent and selective biological activity. These moieties can engage in various interactions with the target, including π-π stacking and hydrophobic interactions.
For example, in a study of cytotoxic naphthyridine derivatives, a C-2 naphthyl ring was found to be important for activity against several human cancer cell lines. nih.gov Similarly, the introduction of a 4'-carboxamide phenoxy group at the C-5 position of 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one significantly improved its c-Met kinase inhibitory potency. nih.gov The synthesis of novel benzo[b] nih.govresearchgate.netnaphthyridine derivatives bearing 1-phenylethynyl or 1-indol-3-yl groups has also been explored to create potential new bioactive compounds. mdpi.com
Conformational Effects on Biological Interactions
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For naphthyridine derivatives, conformational rigidity or flexibility can significantly impact binding affinity. nih.gov Conformational preorganization, where the molecule is designed to have a shape that is complementary to the binding site, can enhance binding by minimizing the entropic penalty of complex formation. nih.gov
Conversely, the introduction of bulky groups can lead to steric repulsion, which destabilizes the ligand-receptor complex and reduces binding affinity. nih.gov In studies of 1,8-naphthyridine (B1210474) derivatives as cannabinoid receptor ligands, it was observed that the cis isomer of cyclohexyl-linked derivatives consistently showed higher affinity for the CB2 receptor than the corresponding trans isomer, highlighting the importance of stereochemistry and conformation. nih.gov Another approach involves conformationally constraining a portion of the molecule; for instance, constraining the 7,8-positions of a 1,6-naphthyridine framework led to the creation of a potent tricyclic c-Met kinase inhibitor. nih.gov
Molecular Mechanisms of Action in Diverse Biological Systems
Derivatives of the 1,6-naphthyridine scaffold and its benzo[h] analogues have been investigated as ligands for a range of biological targets, demonstrating their versatility in medicinal chemistry. nih.govresearchgate.net
Ligand-Receptor Binding Interactions (e.g., 5-HT₄ receptors, CB1/CB2 receptors)
5-HT₄ Receptors: Benzo[h] nih.govresearchgate.netnaphthyridine derivatives have been identified as having a high affinity for histamine (B1213489) H3 receptors (H3R) and serotonin (B10506) 5-HT₄ receptors (5-HT₄R). researchgate.net One particular compound from this class exhibited a Kᵢ value of 208 nM for the 5-HT₄ receptor, demonstrating the potential of this scaffold to interact with serotonergic systems. researchgate.net
CB1/CB2 Receptors: While the following data pertains to the 1,8-naphthyridine scaffold, it provides valuable insight into how naphthyridine cores can be tailored to interact with cannabinoid receptors. A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were found to possess a significantly greater affinity for the peripheral cannabinoid receptor (CB2) than for the central cannabinoid receptor (CB1). nih.gov This selectivity is a desirable trait in the development of therapeutics targeting peripheral systems without central nervous system side effects. Several compounds exhibited good CB2 selectivity with a CB1/CB2 affinity ratio greater than 20. nih.gov
Table 2: Binding Affinities (Kᵢ, nM) of 1,8-Naphthyridine Derivatives for CB1 and CB2 Receptors
| Compound | R¹ Substituent | R³ Substituent | CB₁ Kᵢ (nM) | CB₂ Kᵢ (nM) | CB₁/CB₂ Ratio |
|---|---|---|---|---|---|
| 3g | n-heptyl | 4-Cl-phenyl | >1000 | 49.3 ± 5.2 | >20.3 |
| 3h | n-heptyl | 4-F-phenyl | >1000 | 47.5 ± 4.9 | >21.1 |
| 3i | n-heptyl | 4-CH₃-phenyl | >1000 | 48.1 ± 5.0 | >20.8 |
| 4a | Adamantan-1-yl | Phenyl | 398 ± 41 | 10.2 ± 1.1 | 39.0 |
| 5a | Cyclohexyl | Phenyl | 502 ± 52 | 43.5 ± 4.5 | 11.5 |
| 6a | n-heptyl | Cyclohexyl | 102 ± 11 | 5.5 ± 0.6 | 18.5 |
| 7a | Adamantan-1-yl | Cyclohexyl | 121 ± 13 | 8.0 ± 0.8 | 15.1 |
| 8a | Cyclohexyl | Cyclohexyl | 252 ± 26 | 21.2 ± 2.2 | 11.9 |
| 18 | n-heptyl | 1-naphthyl | >1000 | 30.5 ± 3.2 | >32.8 |
Data from a study on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as cannabinoid receptor ligands. nih.gov
Further studies on 1,8-naphthyridin-2-(1H)-one-3-carboxamides confirmed the potential for high CB2 affinity and selectivity. nih.gov Some derivatives were identified as inverse agonists at the CB2 receptor, meaning they decrease the basal level of receptor activity. nih.gov
Table 3: CB₁ and CB₂ Receptor Affinity and Functional Activity of 1,8-Naphthyridine Derivatives
| Compound | R¹ Substituent | R⁶ Substituent | CB₂ pKᵢ | CB₁ pKᵢ | CB₂ Selectivity | CB₂ Functional Activity (Eₘₐₓ %) |
|---|---|---|---|---|---|---|
| 1 | N-ethyl morpholino | H | 7.26 ± 0.04 | <5 | >182 | 120 ± 4 (Inverse Agonist) |
| 6 | N-ethyl valerate | Cl | 6.51 ± 0.06 | <5 | >32 | 119 ± 6 (Inverse Agonist) |
| 8 | N-ethyl valerate | Br | 6.94 ± 0.04 | <5 | >87 | 125 ± 4 (Inverse Agonist) |
Data from a study developing selective, fluorescent cannabinoid type 2 receptor ligands. pKᵢ is the negative logarithm of the inhibition constant. Eₘₐₓ >100% is consistent with inverse agonism. nih.gov
These examples underscore how systematic modifications to the naphthyridine scaffold, guided by SAR principles, can yield potent and selective ligands for diverse biological targets.
Enzyme Modulatory Activities (e.g., c-Met kinase, HIV-1 Integrase, Topoisomerase I/II)
The versatility of the 1,6-naphthyridine scaffold allows for its adaptation to target a range of enzymes implicated in diseases like cancer and HIV. The specific substitutions on the naphthyridine ring system are critical in defining the potency and selectivity of these inhibitors.
c-Met Kinase Inhibition:
The c-Met proto-oncogene protein is a key target in cancer therapy, and several 1,6-naphthyridine derivatives have been developed as its inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that the 1,6-naphthyridinone core is a promising structure for developing c-Met inhibitors. researchgate.net For instance, a series of 1,6-naphthyridinone-based inhibitors bearing a quinoline (B57606) moiety were designed and synthesized. Extensive SAR and pharmacokinetic studies identified compound 20j as a potent and orally bioavailable MET kinase inhibitor with favorable selectivity. nih.gov Further modifications, such as incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework to create 1H-imidazo[4,5-h] Current time information in Bangalore, IN.mdpi.comnaphthyridin-2(3H)-one, have also yielded new classes of c-Met kinase inhibitors. rsc.org A comprehensive SAR study of this new chemotype revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition. rsc.org
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxic Activity |
| 26b | c-Met kinase | - | Hela, A549 | Potent |
| 26c | c-Met kinase | - | Hela, A549 | Potent |
| 20j | MET kinase | - | U-87 MG xenograft | Significant tumor growth inhibition |
This table presents selected 1,6-naphthyridine derivatives and their reported c-Met kinase inhibitory and cytotoxic activities. nih.govresearchgate.net
HIV-1 Integrase Inhibition:
The 1,6-naphthyridine scaffold has been instrumental in the design of HIV-1 integrase inhibitors. Notably, 8-hydroxy- Current time information in Bangalore, IN.mdpi.comnaphthyridines were identified as a promising class of antiretroviral drugs. nih.gov A key compound from this class, a naphthyridine carboxamide known as L-870,810 , demonstrated remarkable potency. nih.gov Further research led to the design and synthesis of novel 8-hydroxy- Current time information in Bangalore, IN.mdpi.comnaphthyridines, with compound 7 inhibiting the strand transfer process of integrase with an IC50 of 10 nM. nih.gov This compound also inhibited the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 µM. nih.gov SAR studies on 1,6-naphthyridine-7-carboxamides revealed that 5-substituted-8-hydroxy- Current time information in Bangalore, IN.mdpi.comnaphthyridines were potent integrase inhibitors. nih.gov
Topoisomerase I/II Inhibition:
Certain naphthyridine derivatives have been found to exhibit anticancer activity by inhibiting topoisomerase II. nih.gov For example, some benzo[b] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives have shown antiproliferative activity against various cancer cell lines. mdpi.com While specific data on 4,5,7-Trichloro-1,6-naphthyridine is limited, a related chlorinated derivative, 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] Current time information in Bangalore, IN.mdpi.comnaphthyridine , has been synthesized as a novel building block, indicating the importance of halogenated naphthyridine structures in developing new chemical entities. researchgate.net This highlights the role of such chlorinated scaffolds in the synthesis of potentially bioactive molecules.
Interaction with Cellular Pathways (e.g., viral replication, antimitotic effects)
Beyond direct enzyme inhibition, 1,6-naphthyridine derivatives interact with broader cellular pathways, leading to significant biological effects such as antiviral and antimitotic activities.
Viral Replication:
Derivatives of 1,6-naphthyridine have demonstrated potent activity against human cytomegalovirus (HCMV). Studies on a series of 1,6-naphthyridine and isoquinoline (B145761) analogues showed they were active against a narrow spectrum of viruses, primarily human herpesviruses. nih.gov The fact that HCMV strains resistant to other antiviral drugs remained susceptible to these 1,6-naphthyridine derivatives suggests a novel mechanism of action. nih.gov Time-of-drug-addition studies indicated that these compounds affect events at both the early and late stages of the virus replication cycle. nih.gov
Antimitotic Effects:
Some naphthyridines exert their anticancer effects through antimitotic mechanisms, interacting with microtubules. nih.gov These compounds can disrupt the normal function and structure of microtubules, leading to mitotic cell arrest. nih.gov The cytotoxic activity of a series of naphthyridine derivatives was evaluated against several human cancer cell lines, with some compounds showing more potent activity than the known antimitotic agent colchicine. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring are important for cytotoxicity. nih.gov
| Compound Class | Cellular Pathway | Effect |
| 1,6-Naphthyridine analogues | HCMV Replication | Inhibition of early and late stages |
| Naphthyridine derivatives | Mitosis | Antimitotic effects via microtubule interaction |
This table summarizes the interaction of 1,6-naphthyridine derivatives with key cellular pathways. nih.govnih.gov
Computational and Theoretical Studies on Naphthyridine Systems and Their Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
There are no specific DFT studies published for 4,5,7-Trichloro-1,6-naphthyridine. DFT calculations are a common method to investigate the electronic properties of molecules, including the distribution of electron density, molecular orbitals (such as HOMO and LUMO), and electrostatic potential. nih.gov Such calculations would be instrumental in predicting the reactivity of this compound, for instance, by identifying sites susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Specific molecular dynamics simulation studies for this compound are not found in the current literature. This computational technique is used to simulate the movement of atoms and molecules over time, providing valuable information about the conformational preferences and flexibility of a molecule. For a molecule like this compound, these simulations could elucidate its behavior in different solvent environments or its dynamic interactions with biological macromolecules.
Molecular Docking Studies for Ligand-Target Complex Formation
There are no published molecular docking studies featuring this compound as a ligand. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (e.g., CoMFA, CoMSIA, Free-Wilson models)
No QSAR models specifically developed for or including this compound have been reported. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are crucial for their biological effects.
Prediction of Spectroscopic Properties from Quantum Chemical Data
There is no literature available on the prediction of spectroscopic properties (such as NMR or UV-Vis spectra) for this compound using quantum chemical calculations. These theoretical predictions can be a powerful aid in the structural elucidation and characterization of newly synthesized compounds by comparing the calculated spectra with experimental data.
Utility of 4,5,7 Trichloro 3 2 Chloroethyl 2 Methylbenzo H 1 2 Naphthyridine As a Chemical Building Block
Combinatorial Synthesis of Naphthyridine Libraries and Diverse Chemical Entities
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The core principle involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central molecular scaffold. The highly functionalized nature of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] nih.govresearchgate.netnaphthyridine makes it an ideal candidate for such synthetic endeavors.
The chloro substituents on the benzo[h] nih.govresearchgate.netnaphthyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups by reacting the parent compound with various nucleophiles. For instance, amines, alcohols, and thiols can displace the chlorine atoms to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The differential reactivity of the chlorine atoms at positions 4, 5, and 7 may also allow for sequential and site-selective modifications, further expanding the diversity of the resulting library.
Furthermore, the 3-(2-chloroethyl) side chain provides an additional point for diversification. This alkyl halide can undergo nucleophilic substitution reactions with a different set of nucleophiles, or it can be used in elimination reactions to introduce a vinyl group. This vinyl group can then participate in a variety of other chemical transformations, such as Michael additions or cycloadditions.
The combination of these reactive sites allows for a combinatorial approach where different building blocks can be introduced at multiple positions on the scaffold, leading to the generation of a vast library of unique compounds from a single precursor. Such libraries are invaluable for high-throughput screening in drug discovery and materials science. For instance, a library of Torin analogs, which are based on the benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one scaffold, was synthesized to evaluate their antimalarial activities. nih.gov
Table 1: Potential Reactions for Combinatorial Diversification
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| C4, C5, C7-Chloro | Nucleophilic Aromatic Substitution | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | Amino, Alkoxy/Aryloxy, Thioether |
| C3-(2-chloroethyl) | Nucleophilic Substitution | Azides (NaN₃), Cyanides (NaCN), Amines (R₂NH) | Azide (B81097), Nitrile, Tertiary Amine |
Scaffold for Design of Novel Functional Molecules
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The benzo[h] nih.govresearchgate.netnaphthyridine framework serves as a rigid and planar scaffold, which is often a desirable feature for molecules designed to interact with biological targets such as enzymes or receptors. The specific geometry of the scaffold can orient the appended functional groups in a precise three-dimensional arrangement, which is crucial for molecular recognition and biological activity.
Derivatives of naphthyridines have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov For example, certain benzo[h] nih.govresearchgate.netnaphthyridine derivatives have shown potential as antimalarial agents. imedpub.com The 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] nih.govresearchgate.netnaphthyridine scaffold provides a template for the design of new functional molecules by allowing for the systematic modification of its peripheral functional groups.
By using computational methods and structure-activity relationship (SAR) studies, chemists can rationally design new molecules with desired properties. The chloro and chloroethyl groups on the parent scaffold act as synthetic handles to introduce functionalities that can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. This allows for the fine-tuning of the molecule's interaction with its target, potentially leading to improved potency and selectivity. The development of small molecule libraries from such scaffolds is a key strategy in identifying new lead compounds for drug development. nih.gov
Development of Polyfunctionalized Heterocycles
The term "polyfunctionalized" refers to molecules that contain multiple functional groups. The synthesis of such complex molecules is a significant challenge in organic chemistry. The 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] nih.govresearchgate.netnaphthyridine scaffold is a starting point for the development of a wide range of novel polyfunctionalized heterocycles.
The multiple reactive sites on this molecule can be manipulated through a variety of synthetic transformations to build up molecular complexity. For example, the chlorine atoms can be replaced not only through simple SNAr reactions but also through more complex transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of aryl, heteroaryl, and alkyl groups.
The chloroethyl side chain can also be elaborated into other heterocyclic rings. For instance, reaction with a primary amine could lead to the formation of a piperazine (B1678402) ring or other nitrogen-containing heterocycles upon further intramolecular cyclization. The ability to perform a sequence of different chemical reactions on the scaffold allows for the construction of highly complex and diverse molecular architectures that would be difficult to access through other synthetic routes. The synthesis of polyfunctionally substituted benzo researchgate.netresearchgate.netchromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines from a highly functionalized precursor demonstrates the utility of such building block approaches. researchgate.net
Table 2: Examples of Further Functionalization
| Starting Functionality | Reaction | Reagent/Catalyst | Resulting Structure |
|---|---|---|---|
| Aryl Chloride | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl system |
| Aryl Chloride | Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl amine |
| Chloroethyl group | Cyclization with a diamine | Ethylenediamine | Piperazine ring fused to the scaffold |
Conclusion and Future Research Directions in Naphthyridine Chemistry
Current Challenges and Opportunities in Naphthyridine Synthesis and Derivatization
The synthesis of highly substituted naphthyridines, especially with multiple halogen atoms, presents significant hurdles. Traditional methods like the Skraup reaction, often used for naphthyridine synthesis, can be harsh and may not be suitable for sensitive substrates. acs.org Furthermore, controlling the regioselectivity of halogenation on the electron-deficient naphthyridine core is a non-trivial task.
However, these challenges also present opportunities for innovation. The development of milder, more selective synthetic routes is a key area of research. For instance, the use of pre-functionalized building blocks and modern cross-coupling strategies holds promise for the controlled synthesis of polychlorinated 1,6-naphthyridines. acs.org
Emerging Methodologies for Structural Diversification of Halogenated Naphthyridines
Recent advances in synthetic organic chemistry offer exciting new avenues for the diversification of halogenated naphthyridines. One such method involves the conversion of naphthyridine-diones to highly reactive ditriflate intermediates. These intermediates can then undergo regioselective substitution reactions, including chlorination, to yield a variety of functionalized naphthyridines. acs.org This approach allows for the late-stage functionalization of the naphthyridine core, providing rapid access to a diverse library of compounds.
Another emerging area is the use of transition-metal-catalyzed cross-coupling reactions. Suzuki, Negishi, and Buchwald-Hartwig amination reactions have been successfully employed on chloro-substituted naphthyridines, demonstrating the versatility of the chlorine atom as a synthetic handle for further molecular elaboration. acs.orgmdpi.com
Advancements in Understanding Molecular Interactions for Targeted Chemical Biology
The introduction of chlorine atoms into the 1,6-naphthyridine (B1220473) scaffold significantly alters its electronic properties and potential for intermolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized as a crucial factor in drug-receptor binding. The chlorine atoms in a molecule like 4,5,7-trichloro-1,6-naphthyridine could act as halogen bond donors, influencing its binding affinity and selectivity for biological targets.
Computational modeling and structural biology are becoming indispensable tools for understanding these interactions at the molecular level. nih.gov By elucidating the precise binding modes of halogenated naphthyridines, researchers can design more potent and selective inhibitors for a range of therapeutic targets.
Potential for New Scaffold Development in Complex Synthetic Pathways
Polychlorinated 1,6-naphthyridines can serve as versatile building blocks for the synthesis of more complex molecular architectures. The strategically placed chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the construction of novel polycyclic and heterocyclic systems. For example, the reactivity of chloro-naphthyridines has been exploited in the synthesis of benzo[b] nih.govnaphthyridine derivatives. nih.gov
The development of new synthetic methodologies that leverage the unique reactivity of these polychlorinated scaffolds will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
